molecular formula C22H18FN3O3S B2416116 N-benzyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1252917-57-9

N-benzyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No. B2416116
CAS RN: 1252917-57-9
M. Wt: 423.46
InChI Key: QRUBFKAIFAHMBX-UHFFFAOYSA-N
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Description

N-benzyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C22H18FN3O3S and its molecular weight is 423.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation for Imaging Purposes

Compounds structurally related to N-benzyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide have been synthesized and evaluated for their potential in imaging brain peripheral benzodiazepine receptors (PBRs) using positron emission tomography (PET) and other imaging techniques. For instance, the synthesis and biological evaluation of fluorinated imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines revealed compounds with high in vitro affinity for PBRs, suggesting their usefulness in studying neurodegenerative disorders through imaging (Fookes et al., 2008).

Exploration of Antitumor and Kinase Inhibitory Activities

Several studies have focused on the synthesis of thieno[2,3-d]pyrimidine derivatives to explore their potential as dual inhibitors of enzymes like thymidylate synthase and dihydrofolate reductase, highlighting their potential in anticancer therapies. A notable study synthesized derivatives that showed potent dual inhibitory activities, indicating the scaffold's suitability for developing cancer therapeutics (Gangjee et al., 2008).

Src Kinase Inhibitory and Anticancer Activities

Thiazolyl N-benzyl-substituted acetamide derivatives, including compounds similar in structure to the target molecule, have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. One study identified that these compounds had significant effects on inhibiting cell proliferation in various cancer cell lines, providing a basis for further development of Src kinase inhibitors as anticancer agents (Fallah-Tafti et al., 2011).

Ligand-Protein Interactions and Potential for Photovoltaic Efficiency

Investigations into benzothiazolinone acetamide analogs, related to this compound, have explored their spectroscopic properties, quantum mechanical studies, ligand-protein interactions, and their potential as photosensitizers in dye-sensitized solar cells (DSSCs). Such studies demonstrate the multifaceted applications of these compounds beyond the pharmaceutical scope, including renewable energy technologies (Mary et al., 2020).

Mechanism of Action

properties

IUPAC Name

N-benzyl-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S/c23-17-9-5-4-8-16(17)13-26-21(28)20-18(10-11-30-20)25(22(26)29)14-19(27)24-12-15-6-2-1-3-7-15/h1-11H,12-14H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUBFKAIFAHMBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4F)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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